molecular formula C15H14ClN5O2S B11005463 3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11005463
M. Wt: 363.8 g/mol
InChI Key: RVTKFMWYELXKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule combining pyrazole and 1,3,4-thiadiazole moieties. Its structure includes a 2-chlorophenyl group at the pyrazole C3 position, a methyl group at the pyrazole N1, and a 5-(methoxymethyl)-substituted thiadiazole ring linked via a carboxamide bridge.

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14ClN5O2S/c1-21-12(7-11(20-21)9-5-3-4-6-10(9)16)14(22)17-15-19-18-13(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,17,19,22)

InChI Key

RVTKFMWYELXKKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Biological Activity

The compound 3-(2-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C13H14ClN3O2S\text{C}_{13}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}\text{S}

This compound features a pyrazole ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group and the methoxymethyl substituent enhances its chemical properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of anticancer and antimicrobial effects.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies suggest that it induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.
    • In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating potent activity (IC50 = 0.28 µg/mL for MCF-7) .
  • Case Studies :
    • A study highlighted that derivatives of thiadiazole exhibited decreased viability in human myeloid leukemia HL-60 cells, showcasing potential for treating hematological malignancies .
    • Another investigation reported that the compound effectively down-regulated MMP2 and VEGFA expression levels in treated cells, suggesting anti-invasive properties .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • It has demonstrated significant activity against Mycobacterium tuberculosis , indicating its potential as an antitubercular agent. The mechanism is believed to involve interference with essential biochemical pathways in the bacteria .

Research Findings

StudyCell LineIC50 ValueMechanism
Study 1MCF-7 (Breast Cancer)0.28 µg/mLCell cycle arrest at G2/M phase
Study 2HepG2 (Liver Cancer)9.6 µMInduction of apoptosis
Study 3HL-60 (Leukemia)Not specifiedDown-regulation of MMP2 and VEGFA

Comparison with Similar Compounds

Core Scaffold Variations

The target compound’s pyrazole-thiadiazole-carboxamide framework is shared with several analogs, but substituent variations significantly alter properties:

Compound Name Key Substituents Structural Features
Target Compound 2-Chlorophenyl, 5-(methoxymethyl)-thiadiazole Pyrazole-thiadiazole carboxamide; methoxymethyl enhances hydrophilicity
3-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide 4-Chlorophenyl, 5-isobutyl-thiadiazole Isobutyl group increases lipophilicity; positional isomerism of chlorine on phenyl
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole, 5-methylthiophenyl Thiophene and benzothiazole substituents; potential for π-π stacking interactions
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Dual phenyl, cyano group Dual aromatic rings; cyano group improves metabolic stability

Key Observations :

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound may sterically hinder interactions compared to 4-chlorophenyl analogs .
  • Thiadiazole Substituents : Methoxymethyl (target) vs. isobutyl () alters solubility—methoxymethyl’s ether linkage likely enhances aqueous solubility.
  • Heterocyclic Diversity : Benzothiazole () and thiophene () substituents introduce distinct electronic profiles affecting binding affinity.

Physicochemical Properties

Melting Points and Stability

  • Chlorophenyl Analogs : mps range from 123°C (p-tolyl, ) to 183°C (4-fluorophenyl, ), influenced by crystallinity and halogen interactions.
  • Thiadiazole Derivatives : Isobutyl-substituted analogs () likely have lower mps due to reduced symmetry.

Spectral Characterization

  • NMR : The target compound’s ¹H-NMR would show pyrazole protons (~δ 7.5–8.1 ppm), thiadiazole CH2OCH3 (~δ 3.3–4.0 ppm), and methyl groups (~δ 2.6 ppm), aligning with data in .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) for analogs range from 371.1 () to 437.1 (), consistent with molecular weights of 350–450 Da.

Antimicrobial Potential

  • Chlorophenyl Role : 2-Chlorophenyl groups (target) are associated with antibacterial activity, as seen in pyrazole-4-carboxamides ().
  • Thiadiazole Contribution : 1,3,4-Thiadiazoles (target) exhibit antimycobacterial activity in compounds like 5-chlorothiophene sulfonamides ().

Kinase Inhibition

  • Structural Similarity to Dasatinib : Thiazole carboxamides () are kinase inhibitors; the target compound’s thiadiazole may mimic this activity.
  • Substituent Effects : Methoxymethyl could modulate selectivity compared to hydrophobic isobutyl groups ().

Preparation Methods

Claisen-Schmidt Condensation

The pyrazole core originates from a Claisen-Schmidt condensation between 2-chloroacetophenone and ethyl acetoacetate. Under acidic conditions (acetic anhydride, 80–100°C, 4–6 h), this forms an α,β-unsaturated ketone intermediate.

Reaction Conditions

ReagentsSolventTemperatureTimeYieldSource
2-Chloroacetophenone, Ethyl acetoacetateAcetic anhydride100°C6 h82%

Pyrazole Cyclization

The unsaturated ketone undergoes cyclization with methylhydrazine in ethanol (reflux, 6 h) to yield 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. Hydrolysis with NaOH (10% aqueous, 2 h) converts the ester to the carboxylic acid.

Key Data

  • Cyclization Yield : 78–85%

  • Hydrolysis Yield : 90–95%

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to form the corresponding acid chloride, critical for subsequent amide coupling. Excess SOCl₂ is removed under reduced pressure, and the product is used without purification.

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Preparation

Methoxymethyl-substituted thiosemicarbazide is synthesized by reacting methoxymethylamine with carbon disulfide (CS₂) in alkaline conditions (KOH, ethanol, 0–5°C, 2 h).

Reaction Conditions

ReagentsSolventTemperatureTimeYieldSource
Methoxymethylamine, CS₂Ethanol0–5°C2 h70%

Thiadiazole Cyclization

The thiosemicarbazide undergoes cyclization with a carbonyl source (e.g., triethyl orthoformate) under reflux (THF, 4 h) to form 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.

Optimization Note :

  • Base : Triethylamine (TEA) improves yield by neutralizing HCl byproducts.

  • Yield : 65–72%

Amide Coupling to Form the Target Compound

Coupling Reaction

The pyrazole-5-carbonyl chloride reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in anhydrous THF under nitrogen. Triethylamine (TEA) is added to scavenge HCl.

Standard Protocol

ReagentsSolventBaseTemperatureTimeYieldSource
Pyrazole acid chloride, Thiadiazole amineTHFTEA0–5°C → RT8 h68%

Alternative Coupling Methods

  • Microwave Assistance : Reduces reaction time to 1 h with comparable yield (65%).

  • Solvent Screening : DMF increases solubility but may require higher temperatures (50°C).

Optimization and Reaction Conditions

Critical Parameters

  • Acid Chloride Purity : Impurities reduce coupling efficiency; distillation under reduced pressure is essential.

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the acid chloride.

Yield Comparison

StepYield RangeKey Factor
Pyrazole cyclization78–85%Hydrazine stoichiometry
Thiadiazole formation65–72%Base selection (TEA)
Amide coupling65–68%Solvent (THF vs. DMF)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Pyrazole CH₃: δ 2.5 ppm.

    • Thiadiazole NH₂: δ 7.6–7.8 ppm.

  • IR : Carboxamide C=O stretch at 1670 cm⁻¹.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (ethyl acetate/petroleum ether).

  • Melting Point : 215–217°C (decomposition observed above 220°C) .

Q & A

Q. Q1. What are the key synthetic steps and optimization strategies for preparing this compound?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by coupling with the thiadiazole moiety. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux in ethanol .
  • Thiadiazole coupling : Amide bond formation between the pyrazole-5-carboxylic acid and 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine using coupling agents like EDCI/HOBt in DMF .
  • Optimization : Temperature control (60–80°C), solvent selection (DMF for solubility), and catalyst use (triethylamine for deprotonation) improve yields (>70%) .
  • Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (≥95% purity) .

Q. Q2. Which spectroscopic and chromatographic methods are essential for structural confirmation?

Answer:

  • NMR spectroscopy :
    • 1H NMR : Peaks at δ 2.5–3.5 ppm (methyl groups), δ 7.2–7.8 ppm (chlorophenyl protons), and δ 8.1–8.3 ppm (thiadiazole protons) .
    • 13C NMR : Carboxamide carbonyl at ~168 ppm, thiadiazole carbons at 160–170 ppm .
  • Mass spectrometry (MS) : Molecular ion [M+H]+ at m/z 395.8 (theoretical: 395.84) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (750 cm⁻¹) .

Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

Answer:

  • Substituent variation :
    • Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
    • Modify the methoxymethyl group to ethoxymethyl or hydroxymethyl to probe steric and H-bonding interactions .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate heterocycle impact .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like CB1 receptors .

Q. Q5. How can crystallographic data resolve contradictions in reported biological activities?

Answer:

  • Single-crystal XRD : Use SHELX software to determine the 3D structure and identify conformational flexibility or intermolecular interactions (e.g., π-π stacking of chlorophenyl groups).
  • Polymorphism screening : Compare crystal forms (e.g., Form I vs. Form II) to explain solubility or bioavailability discrepancies .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize reactive sites .

Q. Q6. What experimental design strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Continuous-flow reactors for pyrazole formation reduce side reactions and improve reproducibility .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using Plackett-Burman or Box-Behnken models .
  • Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) for gram-scale isolation .

Q. Q7. How can conflicting data on metabolic stability be systematically addressed?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Metabolite identification : Use HR-MS/MS to detect hydroxylated or demethylated products .
  • Stabilization strategies : Introduce deuterium at the methoxymethyl group to block oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.